This compound belongs to the class of benzodiazepines, which are characterized by their benzene and diazepine rings. Benzodiazepines are widely recognized for their pharmacological effects, including anxiolytic, sedative, and anticonvulsant properties. The specific classification of this compound indicates its structural uniqueness within the broader benzodiazepine family.
The synthesis of 6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one typically involves several key steps:
The exact conditions (temperature, pressure, solvents) and reagents used can vary based on specific protocols found in synthetic organic chemistry literature.
The molecular formula for 6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one is . Key structural features include:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine bond angles and distances.
6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one can participate in various chemical reactions:
These reactions are critical for modifying the compound's properties or synthesizing derivatives with enhanced biological activity.
The mechanism of action for benzodiazepines generally involves modulation of neurotransmitter systems. Specifically:
Research into its specific binding affinities and effects on receptor subtypes would provide deeper insights into its pharmacodynamics.
Key physical and chemical properties include:
These properties guide its handling and application in research contexts.
The potential applications of 6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one span various fields:
The 1,4-benzodiazepine scaffold represents one of medicinal chemistry's most versatile and enduring molecular frameworks. First discovered serendipitously in the 1950s during a dye manufacturing process, the core structure rapidly gained prominence following the introduction of chlordiazepoxide in 1960 as the first commercial benzodiazepine anxiolytic. Since then, benzodiazepine derivatives have expanded their therapeutic footprint beyond anxiolytics to encompass hypnotics, anticonvulsants, and muscle relaxants, collectively representing billions of patient treatment days worldwide. The structural evolution of this scaffold demonstrates medicinal chemistry's iterative refinement approach, where subtle substitutions dramatically alter pharmacological profiles. The incorporation of halogen atoms, particularly bromine, at specific ring positions emerged as a key strategy to enhance receptor binding affinity and metabolic stability. Similarly, alkyl substitutions on the diazepine ring nitrogen (N4 position) were found to significantly influence both pharmacokinetic properties and conformational behavior. These historical developments established the foundation for exploring novel derivatives like 6-bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one, which represents a conformationally restrained variant of classical benzodiazepines [2] [6].
The compound 6-bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one possesses distinctive structural features that differentiate it from classical benzodiazepines. The bromine atom at the C6 position creates a steric and electronic perturbation on the fused benzene ring, influencing electron distribution and potentially enhancing interactions with hydrophobic binding pockets in biological targets. This bromination pattern is observed in related bioactive compounds like 6-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 6729-30-2), which shares the brominated aromatic system fused to a seven-membered lactam ring [4]. The N4-methyl group introduces conformational constraints by preventing enolization and reducing ring flexibility, potentially enhancing target selectivity. This methyl substitution is structurally analogous to that in 4-methyl-1,3-dihydro-benzo[b][1,4]diazepin-2-one (CAS 6276-48-8), though the latter lacks the critical bromo-substitution and ring saturation [2]. The tetrahydro configuration (1,3,4,5-tetrahydro) further differentiates this compound from traditional aromatic benzodiazepines, creating a non-planar, partially saturated scaffold that combines rigidity with defined stereochemistry. This structural hybrid exhibits calculated molecular properties including a molecular weight of 267.15 g/mol and LogP of approximately 2.7, suggesting favorable drug-like characteristics based on analogous compounds [4] [5].
Table 1: Structural Comparison of Key Benzodiazepine Analogs
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|---|
6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one | Not available | C₁₁H₁₁BrN₂O | 267.15 | C6-Br, N4-CH₃ |
4-Methyl-1,3-dihydro-benzo[b][1,4]diazepin-2-one | 6276-48-8 | C₁₀H₁₀N₂O | 174.20 | N4-CH₃ |
6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | 6729-30-2 | C₁₀H₁₀BrNO | 240.10 | C6-Br |
6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | 221311-16-6 | C₉H₈BrNO₂ | 242.07 | C6-Br, C2-CH₃ |
The strategic incorporation of bromine and methyl functional groups at specific positions within the benzodiazepine scaffold serves distinct purposes in molecular recognition and pharmacokinetic optimization. The bromine atom at the C6 position functions as both a steric placeholder and an electronic modulator. With a van der Waals radius of 1.85 Å, bromine occupies substantial three-dimensional space, potentially blocking metabolism at this position while enhancing hydrophobic interactions in binding pockets. The electron-withdrawing nature of bromine (Hammett constant σₚ = 0.23) subtly alters electron density throughout the fused ring system, potentially increasing hydrogen bond acceptor capacity at the carbonyl oxygen and modulating π-π stacking interactions with aromatic residues in target proteins. This bromine effect is observed in compounds like 7-bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (PubChem CID 76167), where the halogen significantly enhances GABA_A receptor binding affinity [3].
The N4-methyl group contributes multiple advantageous properties. First, it eliminates the hydrogen-bond-donating capability at this nitrogen, potentially increasing metabolic stability by preventing phase I oxidation at this position. Second, the methyl group introduces a defined chiral center when positioned on the saturated ring system, creating opportunities for enantioselective interactions with biological targets. Third, this alkyl substitution increases overall molecular hydrophobicity, as evidenced by the calculated LogP values of methyl-containing analogs being approximately 0.5-1.0 units higher than non-methylated counterparts. Computational analyses of related structures predict a pKa of approximately 11.93±0.40 for the lactam proton, suggesting predominantly protonated form under physiological conditions [5]. The combined steric and electronic effects of these substituents create a unique pharmacophore configuration, with preliminary studies of analogs indicating potential ligand efficiency metrics superior to non-substituted parent compounds for central nervous system targets.
Table 2: Computational and Physicochemical Properties of Benzodiazepine Analogs
Parameter | 4-Methyl-1,3-dihydro-benzo[b][1,4]diazepin-2-one | 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | 6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one |
---|---|---|---|
Molecular Weight (g/mol) | 174.20 | 240.10 | 242.07 |
Topological Polar Surface Area (Ų) | 41.57 | 29.10 | 38.38 |
Calculated LogP | 1.62 | 2.72 | 2.32 |
Hydrogen Bond Donors | 2 | 1 | 1 |
Hydrogen Bond Acceptors | 2 | 2 | 3 |
Rotatable Bonds | 0 | 0 | 0 |
Predicted pKa | Not available | Not available | 11.93±0.40 |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7